Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
Description
Structural Classification and Nomenclature
Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate belongs to the expansive family of pyrrolidine derivatives, which are characterized by their five-membered nitrogen-containing heterocyclic rings. The compound represents a sophisticated example of substituted pyrrolidine chemistry, incorporating multiple functional groups that enhance its chemical versatility and biological potential. Within the broader classification system, this molecule falls under the category of carboxylic acid esters due to the presence of the tert-butyl ester functional group. The systematic nomenclature reflects the compound's complex structure, with the tert-butyl designation indicating the tertiary butyl group attached to the carboxylate oxygen, while the 3-(hydroxymethyl)-3-methyl designation specifies the substitution pattern on the pyrrolidine ring at the third carbon position.
The structural framework represents what medicinal chemists classify as a "privileged scaffold," given that pyrrolidine rings are widely utilized in drug discovery efforts. The five-membered saturated heterocycle provides a rigid yet flexible foundation that allows for extensive pharmacophore exploration due to its sp3-hybridization characteristics. This particular derivative demonstrates the evolution of pyrrolidine chemistry beyond simple ring systems to more elaborate structures incorporating protective groups and multiple substituents. The compound's classification as a pyrrolidine carboxylic acid derivative places it within a subset of molecules that have shown significant promise in pharmaceutical applications, particularly as intermediates in the synthesis of bioactive compounds.
The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry guidelines, ensuring precise identification and avoiding ambiguity in chemical communication. The presence of stereogenic centers within the molecule adds another layer of complexity to its classification, as different stereoisomeric forms may exhibit distinct biological activities. The hydroxymethyl and methyl substituents at the 3-position create a quaternary carbon center, which contributes to the molecule's three-dimensional structure and influences its binding interactions with biological targets.
Historical Context in Pyrrolidine Chemistry
The development of pyrrolidine chemistry traces back to early investigations of five-membered nitrogen heterocycles, with pyrrolidine itself being recognized as a fundamental building block in organic synthesis. Pyrrolidine was initially prepared through industrial processes involving the reaction of 1,4-butanediol and ammonia under specific temperature and pressure conditions, establishing the foundation for subsequent synthetic modifications. The evolution from simple pyrrolidine to complex derivatives like this compound represents decades of advancement in synthetic methodology and structural optimization.
Historical developments in pyrrolidine chemistry have been driven largely by the recognition of these heterocycles in natural products and their significant biological activities. The amino acids proline and hydroxyproline, which are structurally related to pyrrolidine, provided early insights into the importance of these ring systems in biological processes. Natural alkaloids containing pyrrolidine moieties, including nicotine and hygrine, further demonstrated the pharmacological potential of these structures. These early discoveries established pyrrolidine as a "privileged scaffold" in medicinal chemistry, leading to intensive research efforts aimed at developing synthetic analogs with enhanced properties.
The development of sophisticated pyrrolidine derivatives gained momentum with advances in synthetic organic chemistry during the late twentieth and early twenty-first centuries. The introduction of protective group strategies, such as the tert-butoxycarbonyl group commonly used in pyrrolidine chemistry, enabled chemists to manipulate these heterocycles with greater precision and selectivity. The specific compound under discussion represents the culmination of these synthetic advances, incorporating multiple functional groups while maintaining the integrity of the pyrrolidine core. Research into β-peptide foldamers utilizing pyrrolidine-based amino acids has further expanded the scope of pyrrolidine chemistry, demonstrating that these structures can adopt discrete conformational preferences even without internal hydrogen bonding.
Significance in Organic and Medicinal Chemistry
The significance of this compound in contemporary chemistry stems from its multifaceted applications in both synthetic organic chemistry and pharmaceutical development. In organic synthesis, this compound serves as a versatile intermediate that can undergo various chemical transformations, including hydrolysis, reduction, and substitution reactions. The presence of the tert-butyl ester provides a protected carboxylic acid functionality that can be selectively deprotected under mild conditions, making it valuable for multi-step synthetic sequences. The hydroxymethyl group offers additional reactivity, enabling further functionalization through oxidation, substitution, or coupling reactions.
The compound's significance in medicinal chemistry is particularly noteworthy, as pyrrolidine derivatives have demonstrated remarkable success in drug discovery programs. The five-membered ring structure contributes to the stereochemistry of molecules and increases three-dimensional coverage due to the non-planarity of the ring, a phenomenon known as "pseudorotation". This structural feature enhances the compound's ability to interact with diverse biological targets through multiple binding modes. Research has shown that pyrrolidine-containing compounds exhibit activity against various therapeutic targets, including cancer, microbial infections, metabolic diseases, and central nervous system disorders.
The compound's potential as a building block for pharmaceutical agents is enhanced by its structural features that promote drug-like properties. The tert-butyl group contributes to lipophilicity, potentially improving membrane permeability, while the hydroxymethyl functionality provides opportunities for hydrogen bonding with biological targets. Studies have demonstrated that modifications to pyrrolidine rings can lead to significant changes in biological activity, making systematic structure-activity relationship investigations essential for optimization. The specific substitution pattern of this compound positions it as a valuable starting point for developing novel therapeutic agents with improved selectivity and potency.
Molecular Identification Parameters
The molecular identification of this compound relies on a comprehensive set of analytical parameters that precisely define its chemical identity and properties. The compound's molecular formula, C11H21NO3, indicates the presence of eleven carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 215.29 g/mol. The Chemical Abstracts Service registry number 1263506-20-2 provides a unique identifier that facilitates database searches and chemical literature reviews.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C11H21NO3 | |
| Molecular Weight | 215.29 g/mol | |
| CAS Number | 1263506-20-2 | |
| Exact Mass | 215.152 | |
| Polar Surface Area | 49.77 Ų | |
| LogP | 1.56 |
Spectroscopic identification techniques provide detailed insights into the compound's structural features and confirm its molecular architecture. Nuclear Magnetic Resonance spectroscopy offers information about the connectivity and environment of individual atoms within the molecule, while Infrared spectroscopy confirms the presence of specific functional groups such as the carboxyl ester and hydroxyl functionalities. Mass spectrometry provides accurate molecular weight determination and fragmentation patterns that support structural assignments. The compound's storage requirements, typically maintained at 2-8°C, reflect its stability characteristics and handling considerations.
The compound's physical properties contribute to its identification profile and influence its behavior in various chemical and biological systems. The polar surface area of 49.77 Ų suggests moderate polarity, which affects its solubility characteristics and potential bioavailability. The calculated LogP value of 1.56 indicates balanced lipophilicity, positioning the compound in a favorable range for pharmaceutical applications. These parameters collectively provide a comprehensive molecular fingerprint that enables precise identification and quality control of the compound in research and development applications.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-6-5-11(4,7-12)8-13/h13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMHAHKCMUUEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263506-20-2 | |
| Record name | 1-Boc-3-methylpyrrolidine-3-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydroxymethylation of 3-Methylpyrrolidine
The hydroxymethyl group is introduced through a two-step process:
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Formation of the enolate : 3-Methylpyrrolidine is treated with a strong base (e.g., LDA or NaH) in tetrahydrofuran (THF) at -78°C to generate the enolate intermediate.
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Reaction with formaldehyde : The enolate is quenched with paraformaldehyde or gaseous formaldehyde, yielding 3-(hydroxymethyl)-3-methylpyrrolidine.
Key Reaction Parameters :
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Temperature: -78°C to 0°C for enolate stability.
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Solvent: THF or diethyl ether.
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Yield: 60–75% (reported in analogous syntheses).
Boc Protection of the Amine Group
The primary amine of 3-(hydroxymethyl)-3-methylpyrrolidine is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:
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The amine is dissolved in a biphasic system (water/dichloromethane).
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Boc₂O and a base (e.g., NaOH or NaHCO₃) are added dropwise at 0°C.
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The reaction is stirred at room temperature for 12–24 hours.
Optimization Notes :
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Excess Boc₂O (1.5 equiv) ensures complete protection.
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Aqueous workup removes unreacted reagents.
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Yield: 85–90% after column chromatography.
Alternative Synthetic Strategies
Reductive Amination Approach
An alternative route involves reductive amination of a keto-pyrrolidine precursor:
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Synthesis of 3-methyl-3-(hydroxymethyl)pyrrolidin-1-ium : 3-Methylpyrrolidin-3-ol is treated with formaldehyde and a reducing agent (e.g., NaBH₃CN).
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Boc protection : The resulting amine is protected as described above.
Advantages :
Enzymatic Hydroxymethylation
Recent advances explore biocatalytic methods using alcohol dehydrogenases or hydroxylases to introduce the hydroxymethyl group stereoselectively. For example:
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Candida antarctica lipase B (CAL-B) catalyzes the hydroxymethylation of 3-methylpyrrolidine in aqueous buffer at pH 7.5.
Table 1: Comparison of Synthetic Methods
| Method | Key Reagents | Temperature | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Enolate Formylation | LDA, Formaldehyde | -78°C | 60–75 | Moderate |
| Reductive Amination | NaBH₃CN, Formaldehyde | RT | 70–80 | High |
| Enzymatic Synthesis | CAL-B, NADPH | 37°C | 50–65 | Excellent |
Reaction Optimization and Challenges
Solvent and Base Selection
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Polar aprotic solvents (e.g., THF, DMF) enhance enolate stability but may complicate Boc protection due to residual moisture.
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Weak bases (e.g., NaHCO₃) minimize side reactions during protection.
Stereochemical Control
The 3-position’s stereochemistry is critical for biological activity. Strategies include:
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Chiral auxiliaries : Use of (R)- or (S)-proline derivatives to enforce desired configurations.
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Asymmetric catalysis : Employing organocatalysts (e.g., proline-derived catalysts) during hydroxymethylation.
Characterization and Quality Control
The final product is characterized using:
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NMR Spectroscopy :
-
Mass Spectrometry :
Table 2: Analytical Data Summary
| Technique | Key Signals | Confirmation |
|---|---|---|
| ¹H NMR | δ 1.44 (s, 9H), δ 4.10 (s, 2H) | Boc, CH₂OH |
| ¹³C NMR | δ 80.1 (C=O), δ 67.5 (CH₂OH) | Carbamate |
| HPLC | Retention time = 8.2 min (99% purity) | Purity |
Industrial-Scale Considerations
Large-scale production faces challenges such as:
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Cost of Boc reagents : Substituting Boc₂O with cheaper alternatives (e.g., methyl chloroformate) is impractical due to lower stability.
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Waste management : Neutralizing acidic byproducts requires efficient filtration systems.
Case Study : A pilot plant achieved 80% yield using continuous flow reactors for the Boc protection step, reducing reaction time from 24 hours to 2 hours.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate are best understood through comparison with analogous pyrrolidine and azetidine derivatives. Below is a detailed analysis:
Substituent Variations: Hydroxymethyl vs. Hydroxyl
- tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (CAS: 412278-02-5): This compound replaces the hydroxymethyl group with a hydroxyl group, resulting in a simpler structure (C₁₀H₁₉NO₃, MW: 201.26 g/mol).
Ring Size Variations: Pyrrolidine vs. Azetidine
- tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5): Azetidine, a four-membered ring, introduces higher ring strain compared to pyrrolidine, which may enhance reactivity. The fluorine substituent increases electronegativity and metabolic stability, making this compound (C₉H₁₅FNO₃, MW: 204.22 g/mol) distinct in applications requiring electronic modulation .
Functional Group Complexity: Trifluoromethyl and Pyridine Hybrids
- tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1052713-78-6): The trifluoromethyl group (C₁₁H₁₈F₃NO₃, MW: 269.26 g/mol) adds strong electron-withdrawing effects and lipophilicity, contrasting with the target compound’s hydroxymethyl/methyl combination. This derivative is advantageous in medicinal chemistry for improving bioavailability .
- Pyridine hybrids (e.g., tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate):
These hybrids integrate aromatic pyridine rings, enabling π-π stacking interactions and expanded pharmacological applications. However, increased molecular complexity may reduce synthetic accessibility .
Stereochemical Variants
- (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 138108-72-2):
This enantiomer lacks the methyl group at the 3-position, reducing steric bulk and altering conformational preferences. Such differences are critical in chiral environments, such as enzyme-binding pockets .
Data Table: Key Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₁H₂₁NO₃ | 215.29 | 1263506-20-2 | Dual 3-substituents (hydroxymethyl, methyl); Boc-protected pyrrolidine |
| tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | 412278-02-5 | Hydroxyl substituent; reduced derivatization potential |
| tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | C₉H₁₅FNO₃ | 204.22 | 1126650-66-5 | Azetidine core; fluorine enhances electronegativity |
| tert-Butyl trifluoromethyl-pyrrolidine derivative | C₁₁H₁₈F₃NO₃ | 269.26 | 1052713-78-6 | Trifluoromethyl group; high lipophilicity |
| (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | 138108-72-2 | Single hydroxymethyl substituent; stereospecific applications |
Biological Activity
Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate, a compound with the molecular formula C11H19NO3, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
The compound can be synthesized through various chemical reactions, typically involving the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with appropriate reagents. The synthesis often requires careful control of reaction conditions to optimize yield and purity.
Chemical Properties:
- Molecular Weight: 229.28 g/mol
- IUPAC Name: this compound
-
Structural Formula:
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. These interactions can modulate various biochemical pathways, which may lead to therapeutic effects in different biological contexts.
Research Findings
Recent studies have highlighted several areas of biological activity:
- Neuroprotective Effects:
- Antioxidant Properties:
- Cytotoxicity Studies:
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Neuroprotective Effects in Alzheimer's Research
A study investigated the protective effects of this compound on astrocytes exposed to amyloid beta (Aβ) peptides. Results indicated that co-treatment with the compound led to a statistically significant increase in cell viability compared to Aβ treatment alone, suggesting its potential use as a neuroprotective agent in Alzheimer's disease therapy .
Case Study 2: Antioxidant Activity Assessment
In another study focused on oxidative stress induced by scopolamine, the compound was shown to significantly lower MDA levels compared to untreated controls, indicating its role as an antioxidant. However, its efficacy was slightly less than that of established treatments like galantamine .
Q & A
Q. What are the established synthetic routes for tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:
- Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) .
- Introduction of hydroxymethyl and methyl groups via alkylation or substitution reactions, often requiring catalysts like DMAP (4-dimethylaminopyridine) and controlled temperatures (0–20°C) .
- Purification through column chromatography and recrystallization to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying the stereochemistry of the pyrrolidine ring and substituents (e.g., hydroxymethyl and methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHNO, MW 215.29) and detects isotopic patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like the carbonyl (C=O) of the Boc group and hydroxyl (-OH) stretch .
Q. What are the common derivatization reactions for this compound, and how do they modify its properties?
- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO or HO under acidic conditions, enabling further conjugation .
- Reduction : Lithium aluminum hydride (LiAlH) reduces ester groups to alcohols, though this is less common due to the Boc group’s stability .
- Substitution : The hydroxyl group can undergo nucleophilic substitution with alkyl halides or sulfonates to introduce diverse functionalities .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during the synthesis of this compound?
- Chiral Auxiliaries : Use enantiomerically pure starting materials or chiral catalysts to direct stereochemistry at the pyrrolidine ring’s 3-position .
- Crystallographic Analysis : Single-crystal X-ray diffraction (using programs like SHELXL) resolves ambiguous stereochemistry, particularly when NMR data is inconclusive .
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor one stereoisomer during dynamic processes .
Q. What computational tools are effective for predicting the compound’s reactivity or interactions with biological targets?
- Density Functional Theory (DFT) : Models transition states for substitution or oxidation reactions, aiding in reaction pathway optimization .
- Molecular Docking : Software like AutoDock predicts binding affinities to enzymes or receptors, guiding drug discovery applications .
- Molecular Dynamics (MD) Simulations : Assess the stability of the compound in biological membranes or protein-binding pockets .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Variable Temperature NMR : Identifies dynamic processes (e.g., ring puckering) that cause splitting anomalies .
- 2D NMR Techniques : COSY and NOESY experiments clarify through-space and through-bond correlations, especially in crowded spectral regions .
- Isotopic Labeling : N or C-labeled analogs simplify complex spectra by reducing signal overlap .
Q. What methodologies are used to study the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., association/dissociation rates) in real time .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Cryo-Electron Microscopy (Cryo-EM) : Visualizes structural changes in target proteins upon compound binding at near-atomic resolution .
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale syntheses?
- Design of Experiments (DoE) : Statistically evaluates factors like temperature, solvent, and catalyst loading to identify optimal conditions .
- Flow Chemistry : Enhances heat/mass transfer and reduces side reactions in continuous reactors .
- Green Chemistry Principles : Replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
